molecular formula C8H16ClNO3 B1458850 Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride CAS No. 1393529-84-4

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Cat. No.: B1458850
CAS No.: 1393529-84-4
M. Wt: 209.67 g/mol
InChI Key: QELGVBUXFGOEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a hydrochloride salt form of ethyl 2-amino-2-(oxolan-3-yl)acetate, which is characterized by the presence of an oxolane ring and an amino group

Preparation Methods

The synthesis of ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2-amino-2-(oxolan-3-yl)acetate with hydrochloric acid. The synthetic route can be summarized as follows:

    Starting Materials: Ethyl 2-amino-2-(oxolan-3-yl)acetate and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and oxolane ring in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(oxolan-3-yl)acetate: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.

    Ethyl 2-amino-2-(oxolan-3-yl)propanoate: A related compound with a propanoate group instead of an acetate group, which may exhibit different reactivity and biological activities.

    Ethyl 2-amino-2-(oxolan-3-yl)butanoate: Another similar compound with a butanoate group, which can be used for comparison in terms of chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-amino-2-(oxolan-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7(9)6-3-4-11-5-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELGVBUXFGOEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 3
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 4
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.